molecular formula C11H17NO B13454069 (2R)-1-(dimethylamino)-3-phenylpropan-2-ol

(2R)-1-(dimethylamino)-3-phenylpropan-2-ol

Cat. No.: B13454069
M. Wt: 179.26 g/mol
InChI Key: FJTKLVBCDXULJP-LLVKDONJSA-N
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Description

(2R)-1-(dimethylamino)-3-phenylpropan-2-ol is a chiral compound with a molecular formula of C11H17NO. It is an important intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(dimethylamino)-3-phenylpropan-2-ol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of 3-phenylpropan-2-one using a chiral reducing agent to ensure the formation of the (2R) enantiomer. The reaction is usually carried out in the presence of a catalyst such as Raney nickel or palladium on carbon, under hydrogenation conditions .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(dimethylamino)-3-phenylpropan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: It can be further reduced to form the corresponding alcohol.

    Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 3-phenylpropan-2-one, while reduction can yield 3-phenylpropan-2-ol .

Scientific Research Applications

(2R)-1-(dimethylamino)-3-phenylpropan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-1-(dimethylamino)-3-phenylpropan-2-ol involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of enzymes, depending on its structure and the specific pathway involved. The compound’s effects are mediated through its binding to active sites on enzymes or receptors, leading to changes in their activity .

Comparison with Similar Compounds

Similar Compounds

  • (2S)-1-(dimethylamino)-3-phenylpropan-2-ol
  • 1-(dimethylamino)-2-phenylpropan-2-ol
  • 1-(dimethylamino)-3-phenylpropan-1-ol

Uniqueness

(2R)-1-(dimethylamino)-3-phenylpropan-2-ol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This enantiomer is often preferred in pharmaceutical applications due to its higher efficacy and lower side effects compared to its (2S) counterpart .

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(2R)-1-(dimethylamino)-3-phenylpropan-2-ol

InChI

InChI=1S/C11H17NO/c1-12(2)9-11(13)8-10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3/t11-/m1/s1

InChI Key

FJTKLVBCDXULJP-LLVKDONJSA-N

Isomeric SMILES

CN(C)C[C@@H](CC1=CC=CC=C1)O

Canonical SMILES

CN(C)CC(CC1=CC=CC=C1)O

Origin of Product

United States

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